molecular formula C18H19FN6O3S2 B2452407 3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1171609-23-6

3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2452407
M. Wt: 450.51
InChI Key: NLFLPRZSCAHEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19FN6O3S2 and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality 3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study presented the synthesis and analytical characterization of a compound similar to the query chemical, focusing on chromatographic, spectroscopic, and mass spectrometric platforms, highlighting the importance of accurate identification in research chemicals (McLaughlin et al., 2016).

Anticancer Potential

  • Research on a structurally related compound demonstrated its design using a pharmacophore hybridization approach, highlighting its potential in developing drug-like molecules with anticancer properties (Yushyn et al., 2022).

Chemical Transformations

  • A study explored the transformations of a related compound, demonstrating the versatility of such compounds in creating substituted derivatives, which could be crucial in various research applications (Albreht et al., 2009).

Medicinal Chemistry and Pharmacology

  • A compound similar to the query was synthesized, focusing on its potential auxin activities and antiblastic effects, indicating its relevance in agricultural and pharmacological research (Yue et al., 2010).

Structural and Biological Properties

  • Research on pyrazole and triazole derivatives, structurally related to the query compound, emphasized their strategic role in medicine and pharmacy, underscoring the potential for chemical modification and interaction with biological targets (Fedotov et al., 2022).

Synthesis of Radiotracers

  • A study on the synthesis of a compound structurally similar to the query, focusing on its potential as a PET radiotracer for studying cannabinoid receptors, highlights the application of such compounds in neuroscientific research (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3S2/c1-3-25-9-11(16(24-25)28-4-2)15(27)21-17-22-23-18(30-17)29-10-14(26)20-13-8-6-5-7-12(13)19/h5-9H,3-4,10H2,1-2H3,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFLPRZSCAHEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-1-ethyl-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

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